L-Lysyl-L-lysinamide
Description
L-Lysyl-L-lysinamide is a dipeptide composed of two L-lysine residues, where the C-terminal carboxyl group is replaced by an amide (-NH₂). Its molecular formula is C₁₂H₂₆N₆O₂, with a molecular weight of 286.37 g/mol (estimated from and ). Unlike free lysine (CAS 56-87-1) or its hydrochloride form (CAS 657-27-2), this compound’s amide modification enhances stability against enzymatic degradation and alters solubility profiles, making it suitable for specialized applications in peptide synthesis and biochemical assays .
Properties
CAS No. |
134276-59-8 |
|---|---|
Molecular Formula |
C12H27N5O2 |
Molecular Weight |
273.381 |
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]hexanamide |
InChI |
InChI=1S/C12H27N5O2/c13-7-3-1-5-9(15)12(19)17-10(11(16)18)6-2-4-8-14/h9-10H,1-8,13-15H2,(H2,16,18)(H,17,19)/t9-,10-/m0/s1 |
InChI Key |
UELKIOISOHAUNP-UWVGGRQHSA-N |
SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-Lysyl-L-lysinamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Biochemical Assays : this compound derivatives are used in fluorescence resonance energy transfer (FRET) substrates to measure viral protease activity (e.g., SARS-CoV-2 Mpro), highlighting its role in antiviral research .
- Drug Delivery: Poly-L-lysine’s applications in nanotechnology () contrast with this compound’s use in smaller, target-specific peptides .
- Stability Studies: The amide group in this compound reduces metabolic degradation rates compared to lysine hydrochloride, as noted in enzymatic stability assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
